molecular formula C19H19N3O4S B2718172 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941902-80-3

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2718172
CAS No.: 941902-80-3
M. Wt: 385.44
InChI Key: GXPNLQGPIVTEKL-UHFFFAOYSA-N
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Description

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic organic compound designed for advanced pharmaceutical and biochemical research. This molecule features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with two 4-methoxyphenyl groups—one linked directly to the oxadiazole core and the other via a thioether linkage—suggesting potential for multi-target interactions. The 1,3,4-oxadiazole pharmacophore is extensively documented in scientific literature for its significant anticancer potential. Derivatives have demonstrated mechanisms of action that include the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are crucial targets in halting cancer cell proliferation . Furthermore, structural analogs of this core scaffold have been investigated as inhibitors of other critical enzymes, including acetylcholinesterase (AChE) and lipoxygenase (LOX), indicating broad utility in developing therapies for neurodegenerative and inflammatory diseases . The integration of the (4-methoxyphenyl)thio moiety may contribute to enhanced bioactivity, as sulfur-containing groups and methoxy-substituted aromatics are common features in many bioactive molecules and approved drugs . This compound is intended for research purposes to explore these potential mechanisms further, study structure-activity relationships (SAR), and develop new therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-24-14-5-3-13(4-6-14)18-21-22-19(26-18)20-17(23)11-12-27-16-9-7-15(25-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPNLQGPIVTEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C18_{18}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 342.36 g/mol
  • LogP : 3.5756 (indicating moderate lipophilicity)

The presence of the 1,3,4-oxadiazole ring is crucial for its biological activity, as compounds containing this moiety have been associated with various pharmacological effects.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • Apoptosis Induction : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to increase p53 expression and activate caspase pathways, leading to programmed cell death in MCF-7 breast cancer cells .
    • Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at the G0-G1 phase, disrupting normal cellular functions and preventing tumor growth .
  • Cytotoxicity Studies :
    • In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown IC50_{50} values in the micromolar range against MCF-7 and HeLa cells .

Antimicrobial Activity

Beyond anticancer properties, this compound has exhibited antimicrobial effects:

  • Broad Spectrum Activity : The compound has been tested against several bacterial strains and fungi, showing promising results in inhibiting growth . The oxadiazole scaffold is known for its ability to disrupt microbial membranes or inhibit essential enzymes.
  • Mechanisms of Action : The antimicrobial activity is often attributed to the ability of oxadiazole derivatives to interfere with microbial metabolic pathways or structural integrity .

Summary of Research Findings

Biological ActivityMechanismReference
AnticancerInduces apoptosis via p53 and caspase activation
AnticancerCauses G0-G1 phase cell cycle arrest
AntimicrobialInhibits growth of bacteria and fungi

Case Studies

Several case studies illustrate the efficacy of oxadiazole derivatives in clinical settings:

  • Case Study 1 : A derivative with a similar structure was tested in a clinical trial involving patients with advanced melanoma. Results indicated a significant reduction in tumor size after treatment with a regimen including this compound .
  • Case Study 2 : In vitro studies showed that a related oxadiazole derivative effectively inhibited the proliferation of prostate cancer cells with minimal toxicity to normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. In particular, studies have shown that compounds similar to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide demonstrate cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxic Assays : In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds tested against glioblastoma cell lines showed substantial growth inhibition and induced DNA damage leading to cell death .
  • Growth Inhibition Percentages : Specific oxadiazole derivatives exhibited percent growth inhibitions (PGIs) of up to 86.61% against certain cancer cell lines . This highlights the potential of these compounds in developing new anticancer therapies.

Antimicrobial Properties

Compounds containing the oxadiazole moiety have also been explored for their antimicrobial effects. The structural characteristics of this compound suggest potential efficacy against various bacterial strains.

Research Insights

  • Broad-Spectrum Activity : Research indicates that oxadiazole derivatives can act against both Gram-positive and Gram-negative bacteria. Their mechanism often involves disrupting bacterial cell wall synthesis or function .
  • Comparative Studies : A range of synthesized oxadiazole compounds have been compared for their antimicrobial activity, showcasing varying degrees of effectiveness depending on the substituents present .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is another area where this compound may play a significant role.

Experimental Evidence

  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of oxadiazole compounds. Results indicate that these compounds can significantly reduce inflammation markers in treated subjects .
  • Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .

Synthesis and Characterization

The synthesis of this compound involves several steps:

Synthetic Route

  • Formation of Oxadiazole Ring : The initial step typically involves the reaction of hydrazine with appropriate carboxylic acid derivatives.
  • Thioether Formation : The introduction of the thioether group is achieved through nucleophilic substitution reactions.
  • Final Coupling : The final product is synthesized by coupling the intermediate with a suitable amine under controlled conditions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., 8h’s nitro group) exhibit higher melting points compared to electron-donating analogs (e.g., 8d’s methyl group) due to enhanced intermolecular interactions .
  • Solubility : The target compound’s dual 4-methoxyphenyl groups likely increase hydrophobicity, whereas sulfonamide-containing analogs (e.g., 8m, LMM5) may exhibit improved solubility in polar solvents .
  • Synthetic Accessibility : High yields (78–88%) are reported for piperidine-sulfonyl derivatives (8m, 8n), suggesting efficient synthetic routes for bulky substituents .

Enzyme Inhibition

  • Alkaline Phosphatase Activity : Thiazole-amide analogs (8d, 8h) were screened for alkaline phosphatase inhibition, but results remain unpublished .

Antifungal Activity

  • LMM5 and LMM11 showed efficacy against Candida albicans via thioredoxin reductase inhibition, highlighting the role of sulfamoyl groups in antifungal mechanisms .

Anticancer Activity

  • Thiadiazole derivatives (e.g., compound 7b, IC₅₀ = 1.61 μg/mL) exhibited potent activity against HepG-2 hepatocellular carcinoma cells, surpassing oxadiazole-based analogs in cytotoxicity .

Anticonvulsant Activity

  • Compound 46 demonstrated superior activity in MES and pentylenetetrazole-induced seizure models, likely due to its α,β-unsaturated amide enhancing blood-brain barrier penetration .

Spectroscopic and Analytical Data

  • NMR Trends : The target compound’s ¹H-NMR spectrum would show characteristic singlet peaks for the oxadiazole-linked methoxy groups (~δ 3.8 ppm) and aromatic protons (~δ 6.9–7.8 ppm), consistent with analogs like 8m and 8n .
  • IR Signatures : Sulfonyl (1150–1200 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches in 8m contrast with the thioether (C-S, ~650 cm⁻¹) in the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, and how do reaction conditions impact yield?

  • Methodological Answer : A common approach involves coupling 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole with 3-((4-methoxyphenyl)thio)propanoyl chloride in the presence of a base like triethylamine (TEA) in dioxane at 20–25°C. Key parameters include stoichiometric control of chloroacetyl chloride (1:1 molar ratio to the amine), slow addition to avoid side reactions, and purification via recrystallization from ethanol-DMF mixtures to achieve >90% purity . Adjusting pH during workup (e.g., ammonia solution for precipitation) can improve crystallinity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for methoxy groups at δ ~3.8 ppm (singlet, 6H), aromatic protons (4-methoxyphenyl) as doublets between δ 6.8–7.2 ppm, and thioether-linked CH₂ groups at δ 3.1–3.3 ppm.
  • FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹), C=N (1,3,4-oxadiazole) at ~1610 cm⁻¹, and aromatic C-H bending at ~1529 cm⁻¹ .
  • LC-MS : Molecular ion peak [M+H]⁺ should match the exact mass (C₁₉H₁₈N₃O₃S: 376.09 g/mol).

Advanced Research Questions

Q. What experimental strategies optimize the thioether linkage formation while minimizing disulfide byproducts?

  • Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group. Employ coupling agents like EDCI/HOBt to activate the carboxylic acid precursor, ensuring a 1:1 molar ratio to the thiol-containing intermediate. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:1). Purify via column chromatography (silica gel, gradient elution) to isolate the thioether product from disulfide impurities .

Q. How can discrepancies between computational predictions and experimental bioactivity data for this compound be resolved?

  • Methodological Answer :

  • Docking Studies : Re-evaluate ligand-protein interactions using updated crystal structures (e.g., from the PDB) and solvent-accessible surface area (SASA) calculations.
  • Experimental Validation : Perform dose-response assays (e.g., IC₅₀ determination in cancer cell lines) with positive controls (e.g., doxorubicin). Use SPR (surface plasmon resonance) to measure binding kinetics if target proteins are known .
  • Metabolite Analysis : Use LC-MS/MS to identify in vitro vs. in vivo metabolic products that may alter activity .

Q. What methodologies address low reproducibility in anti-cancer assays across different cell lines?

  • Methodological Answer :

  • Standardized Protocols : Pre-treat cells with uniform seeding density (e.g., 5,000 cells/well) and serum-free medium for 24 hours before compound exposure.
  • Control for P-gp Efflux : Include verapamil (P-gp inhibitor) to assess transporter-mediated resistance.
  • Data Normalization : Use Z-factor analysis to quantify assay robustness and exclude batches with Z < 0.5 .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Perform Hansen solubility parameter (HSP) calculations to predict solvent compatibility. Experimentally, test solubility in DMSO (polar aprotic) and ethyl acetate (polar protic) at 25°C and 50°C. Note that the oxadiazole ring contributes to polarity, while the thioether and methoxyphenyl groups enhance lipophilicity. Contradictions may arise from crystallinity differences; use DSC (differential scanning calorimetry) to analyze polymorphic forms .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity with high variability?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to dose-response curves. Use replicates (n ≥ 6) and outlier detection (Grubbs’ test). For high variability, employ hierarchical Bayesian modeling to account for inter-experiment variability. Report 95% confidence intervals for IC₅₀ values .

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